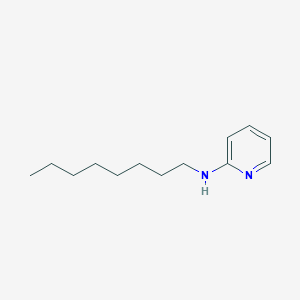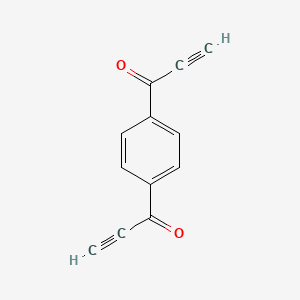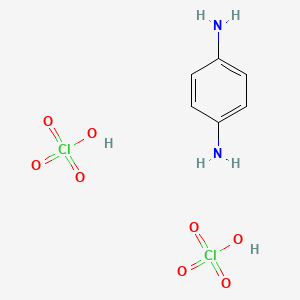![molecular formula C15H16N2O4S B14693070 Benzenamine, N,N-dimethyl-4-[[(4-nitrophenyl)sulfonyl]methyl]- CAS No. 33933-61-8](/img/structure/B14693070.png)
Benzenamine, N,N-dimethyl-4-[[(4-nitrophenyl)sulfonyl]methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, N,N-dimethyl-4-[[(4-nitrophenyl)sulfonyl]methyl]- is a complex organic compound with significant applications in various fields It is known for its unique chemical structure, which includes a benzenamine core with dimethyl and nitrophenylsulfonyl groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N,N-dimethyl-4-[[(4-nitrophenyl)sulfonyl]methyl]- typically involves multiple steps, starting with the preparation of the benzenamine core. The process includes:
Nitration: Introduction of a nitro group to the benzene ring.
Sulfonation: Addition of a sulfonyl group to the nitrophenyl ring.
Methylation: Introduction of methyl groups to the benzenamine core.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the above reactions are carried out under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N,N-dimethyl-4-[[(4-nitrophenyl)sulfonyl]methyl]- undergoes various chemical reactions, including:
Oxidation: Conversion of the amine group to nitro or other oxidized forms.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Halogenation reagents like chlorine or bromine under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrobenzenes, while reduction can produce aniline derivatives.
Scientific Research Applications
Benzenamine, N,N-dimethyl-4-[[(4-nitrophenyl)sulfonyl]methyl]- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Benzenamine, N,N-dimethyl-4-[[(4-nitrophenyl)sulfonyl]methyl]- exerts its effects involves interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, altering the function of these targets and leading to various biological effects. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, N,N-dimethyl-4-nitro-: Similar structure but lacks the sulfonyl group.
Benzenamine, N-methyl-4-nitro-: Contains only one methyl group.
Benzenamine, N,N-dimethyl-4-(phenylazo)-: Contains an azo group instead of the sulfonyl group.
Uniqueness
Benzenamine, N,N-dimethyl-4-[[(4-nitrophenyl)sulfonyl]methyl]- is unique due to the presence of both nitrophenyl and sulfonyl groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in specific research and industrial applications.
Properties
CAS No. |
33933-61-8 |
|---|---|
Molecular Formula |
C15H16N2O4S |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
N,N-dimethyl-4-[(4-nitrophenyl)sulfonylmethyl]aniline |
InChI |
InChI=1S/C15H16N2O4S/c1-16(2)13-5-3-12(4-6-13)11-22(20,21)15-9-7-14(8-10-15)17(18)19/h3-10H,11H2,1-2H3 |
InChI Key |
BCCTZPWUXQBTQP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(2-Oxo-1,3-oxazolidin-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14692991.png)
![3-chloro-4-[4-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14692995.png)
![[(Chlorosilyl)methyl]-silane](/img/structure/B14693002.png)
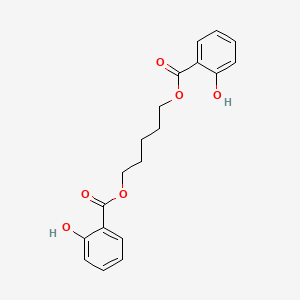

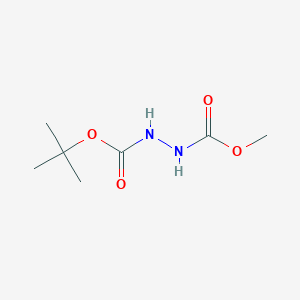
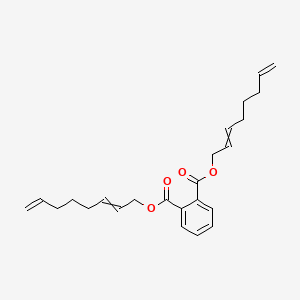

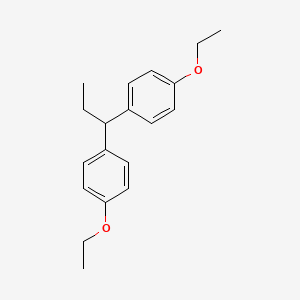
![9-(1,2,3,4,7,7-Hexachloro-5-bicyclo[2.2.1]hept-2-enyl)-1-piperidin-1-ylnonan-1-one](/img/structure/B14693030.png)
